Aminobenzylalcohol
Description
Aminobenzylalcohol (C₇H₉NO) refers to a class of aromatic alcohols with an amino group (-NH₂) attached to the benzyl alcohol structure. The three primary isomers are 2-aminobenzyl alcohol (ortho), 3-aminobenzyl alcohol (meta), and 4-aminobenzyl alcohol (para), differentiated by the position of the amino group on the benzene ring .
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
amino(phenyl)methanol |
InChI |
InChI=1S/C7H9NO/c8-7(9)6-4-2-1-3-5-6/h1-5,7,9H,8H2 |
InChI Key |
QTQUJRIHTSIVOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1.1 Synthesis of Quinolines
A significant application of 2-aminobenzyl alcohol is in the synthesis of quinoline derivatives through a copper-catalyzed cyclization with ketones. This method allows for the formation of highly functionalized quinolines under mild conditions and low catalyst loading, demonstrating efficiency and practicality in synthetic organic chemistry. The yields achieved are notable, making this a valuable route for producing bioactive quinoline compounds used in pharmaceuticals and advanced materials .
1.2 Oxidative Cyclization
The oxidative cyclization of 2-aminobenzyl alcohol with various ketones has been explored using ruthenium catalysts. This reaction proceeds at elevated temperatures (80°C) and showcases the compound's utility in generating complex structures that may serve as precursors for further chemical transformations .
Medicinal Chemistry
2.1 Antimicrobial Properties
Research has indicated that aminoalcohols, including aminobenzyl alcohol derivatives, exhibit antimicrobial activities against various bacterial strains. For instance, certain synthesized derivatives showed over 20% inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents . This aspect is crucial for developing new antibiotics amid rising resistance to existing drugs.
2.2 Metabolic Pathways and Toxicology
Studies have investigated the metabolic activation of aminobenzyl alcohols, particularly their role as intermediates in the metabolism of nitrotoluene compounds. These investigations reveal that 2-aminobenzyl alcohol can bind covalently to DNA, suggesting potential implications for toxicology and pharmacology . Understanding these pathways is essential for assessing the safety and efficacy of drugs derived from or related to aminobenzyl alcohol.
Material Science
3.1 Polymer Development
Aminobenzyl alcohol has been employed in the synthesis of polymer films with anticorrosive properties. For example, poly(o-aminobenzyl alcohol) films demonstrated enhanced corrosion protection when applied to stainless steel substrates. The study showed that incorporating organic additives into the synthesis medium improved the corrosion resistance of these films significantly . This application is particularly relevant in industries where material durability is critical.
Table 1: Summary of Applications
Comparison with Similar Compounds
Chemical Properties
- Molecular Formula: C₇H₉NO
- Molecular Weight : 123.15 g/mol (consistent across isomers) .
- Melting Point: 82°C for 2-aminobenzyl alcohol ; data for meta and para isomers are less documented but expected to vary due to structural differences.
- Synonyms: 2-aminobenzyl alcohol: o-Aminobenzyl alcohol, (2-aminophenyl)methanol (CAS 5344-90-1) . 3-aminobenzyl alcohol: m-Aminobenzyl alcohol (CAS 1877-77-6) . 4-aminobenzyl alcohol: p-Aminobenzyl alcohol (CAS 623-04-1) .
Comparison with Similar Compounds
Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 2-Aminobenzyl alcohol | 5344-90-1 | C₇H₉NO | 82 | Ortho-amino group; high polarity |
| 3-Aminobenzyl alcohol | 1877-77-6 | C₇H₉NO | N/A | Meta-amino group; moderate reactivity |
| 4-Aminobenzyl alcohol | 623-04-1 | C₇H₉NO | N/A | Para-amino group; symmetrical structure |
| Benzyl alcohol | 100-51-6 | C₇H₈O | -15 | No amino group; widely used solvent |
| Anisyl alcohol | 105-13-5 | C₈H₁₀O₂ | 25 | Methoxy group; floral fragrance |
| α-Methylbenzyl alcohol | 98-85-1 | C₈H₁₀O | 20 | Chiral center; used in pharmaceuticals |
Key Observations :
- Aminobenzylalcohol isomers exhibit higher polarity than benzyl alcohol due to the amino group, enhancing solubility in polar solvents .
Chemical Reactivity
- Oxidation: 2-Aminobenzyl alcohol undergoes oxidation in ammonia buffer, with reaction rates dependent on pH, temperature, and ionic strength . Benzyl alcohol oxidizes to benzaldehyde, while aminobenzyl alcohols may form quinazoline derivatives due to the amino group’s electron-donating effect .
- Reduction : All isomers can be reduced to corresponding amines, but ortho isomers may show slower kinetics due to intramolecular hydrogen bonding .
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